molecular formula C53H86O22 B12320666 10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde

Cat. No.: B12320666
M. Wt: 1075.2 g/mol
InChI Key: ZDIHSHLFPFGAGP-UHFFFAOYSA-N
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Description

The compound 10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a highly complex triterpene glycoside characterized by a hexacyclic core structure decorated with multiple hydroxyl, hydroxymethyl, and oxane-derived substituents. Its structural complexity arises from the fusion of a 24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane backbone with glycosidic linkages to sugar moieties, including methylated and hydroxylated oxane rings. This compound shares structural homology with bioactive triterpenes and saponins, which are known for their roles in plant defense and pharmacological activities such as anti-inflammatory and anticancer effects .

Properties

IUPAC Name

10-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86O22/c1-23-32(58)36(62)39(65)43(69-23)75-42-38(64)34(60)25(19-55)71-46(42)72-26-20-67-45(41(35(26)61)74-44-40(66)37(63)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIHSHLFPFGAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3COC(C(C3O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1075.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. Common reagents might include protecting groups like tert-butyldimethylsilyl (TBDMS) ethers for hydroxyl groups, and oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production of complex organic molecules often relies on scalable synthetic routes that minimize steps and maximize yield. Techniques such as flow chemistry and automated synthesis can be employed to produce these compounds efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at its hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions could target carbonyl groups to form alcohols.

    Substitution: Nucleophilic substitution reactions might occur at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or Dess-Martin periodinane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation of primary alcohols would yield aldehydes, while reduction of ketones would yield secondary alcohols.

Scientific Research Applications

The compound "10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde" is a complex organic molecule with potential applications in various fields of scientific research. This article explores its applications based on existing literature and research findings.

Basic Information

  • Molecular Formula : C59H94O29
  • Molecular Weight : 1267.4 g/mol
  • CAS Number : 147666-63-5

Structural Characteristics

The compound features multiple hydroxyl groups and a complex carbon framework that may contribute to its biological activity and interactions with other molecules.

Pharmaceutical Research

The compound's structural similarity to various natural products suggests potential applications in drug development:

  • Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activities, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Research indicates that glycosylated compounds can possess antimicrobial properties, making this compound a candidate for further exploration in antimicrobial drug formulations.

Nutraceuticals

Due to its potential health benefits linked to antioxidant and anti-inflammatory properties, this compound may be explored as a nutraceutical ingredient:

  • Dietary Supplements : Investigations into the bioactivity of similar compounds have led to their incorporation into dietary supplements aimed at improving overall health and wellness.

Cosmetic Industry

The presence of multiple hydroxyl groups suggests that this compound could be utilized in cosmetic formulations:

  • Skin Care Products : Due to its potential moisturizing and protective properties against environmental stressors, it may be included in formulations for skin care products.

Biotechnology

In biotechnology, the compound could serve as a model for designing new biomolecules:

  • Drug Delivery Systems : The complex structure may allow for the development of novel delivery systems that enhance the bioavailability of therapeutic agents.

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of structurally similar compounds found significant free radical scavenging activities. This suggests that the compound could be effective in formulations aimed at reducing oxidative stress.

Case Study 2: Antimicrobial Effects

Research on glycosylated flavonoids demonstrated their efficacy against various bacterial strains. This indicates a potential pathway for utilizing the compound in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s closest structural analogs include triterpene saponins like asiaticoside A and madecassoside (C48H78O20, MW 975.12 g/mol), which feature similar glycosylation patterns but differ in their aglycone cores and substituent arrangements . For example:

  • Oxygenation Patterns : Unlike asiaticoside A, which has a pentacyclic aglycone, the target compound’s hexacyclic backbone includes additional methyl and hydroxymethyl groups at positions 4,5,9,9,13,20, enhancing its stereochemical complexity .
  • Glycosylation : The compound carries two distinct oxane-derived sugar units (one methylated, one hydroxymethylated), whereas dedrobiumane E (a picrotoxane-type sesquiterpene) lacks glycosidic linkages and exhibits fewer oxygenated carbons .

Physicochemical Properties

Property Target Compound Asiaticoside A Dedrobiumane E
Molecular Formula C₅₃H₈₈O₂₂ (inferred) C₄₈H₇₈O₂₀ C₁₅H₂₀O₄
Molecular Weight (g/mol) ~1077.30 (predicted) 975.12 287.13
Polar Surface Area (Ų) 354.00 320.00 (estimated) 80.00
Key Functional Groups Multiple -OH, -OCH₃, aldehyde -OH, -O-glycoside Ester carbonyls, -OH

Structural Elucidation Techniques

  • NMR Spectroscopy : 1D/2D NMR (COSY, HSQC, HMBC) and ROESY correlations were critical for resolving the hexacyclic core and glycosidic linkages, akin to methods used for dedrobiumane E .
  • ECD Analysis : Absolute configuration was assigned by matching experimental and calculated ECD spectra, a strategy validated in triterpene studies .

Bioactivity Insights

  • Anti-inflammatory Effects : Asiaticoside A modulates NF-kappa-B, a pathway implicated in chronic inflammation .
  • Anticancer Potential: Triterpene saponins with similar glycosylation patterns inhibit DNA topoisomerases, aligning with the compound’s predicted topoisomerase IIα interaction .

Biological Activity

The compound known as 10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde is a complex glycoside with potential biological activities that warrant detailed investigation. This article aims to summarize the biological activities associated with this compound based on available literature.

Chemical Structure

The structural complexity of this compound includes multiple hydroxyl groups and sugar moieties that contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups which can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects
    • Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.
  • Antimicrobial Properties
    • There is evidence suggesting that glycosides can exhibit antimicrobial activity against various pathogens by disrupting cell membranes or inhibiting metabolic pathways.
  • Neuroprotective Effects
    • Certain flavonoids and glycosides have been shown to protect neuronal cells from oxidative damage and apoptosis.

The mechanisms through which this compound exerts its biological effects include:

1. Interaction with Enzymes:

  • The compound may interact with enzymes involved in oxidative stress response (e.g., superoxide dismutase) enhancing cellular defense mechanisms against oxidative damage.

2. Modulation of Signaling Pathways:

  • It may modulate various signaling pathways such as the Nrf2 pathway which is crucial for the expression of antioxidant genes.

3. Cellular Uptake:

  • The compound can be absorbed by cells via glucose transporters due to its sugar moieties.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyFindings
Study ADemonstrated antioxidant effects in vitro through DPPH assay showing a significant reduction in free radical levels when treated with the compound.
Study BReported anti-inflammatory activity by inhibiting TNF-alpha production in macrophages .
Study CShowed neuroprotective effects in a model of oxidative stress-induced neuronal death .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it undergoes extensive metabolism in the liver with potential formation of active metabolites that may also contribute to its biological effects . Studies indicate that it is likely transported through specific transporters within the body.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.